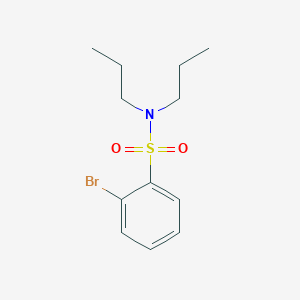

2-bromo-N,N-dipropylbenzenesulfonamide

Descripción general

Descripción

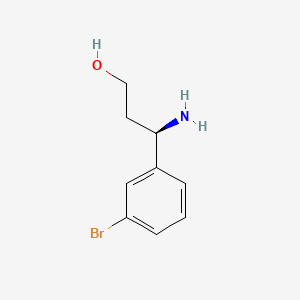

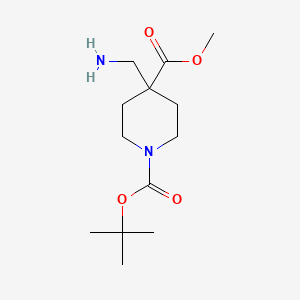

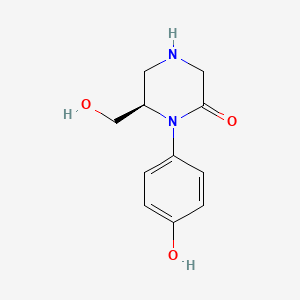

2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a bromine atom and dipropyl substituents attached to the nitrogen atom. While the specific compound is not directly studied in the provided papers, related compounds such as N-bromobenzenesulfonamide derivatives have been synthesized and analyzed for various applications, including as oxidizing agents and in the synthesis of other chemical entities .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and bromination of different substrates. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides has been reported to give rise to different products depending on the nature of the alkyl halide used . Similarly, N,N-dibromobenzenesulfonamide has been used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . These studies provide insights into the potential synthetic routes that could be applied to synthesize 2-bromo-N,N-dipropylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was elucidated, revealing its monoclinic space group and other structural parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in a variety of chemical reactions. The oxidation of dipeptides by sodium N-bromobenzenesulfonamide in an acidic medium has been studied, showing a first-order dependence on the bromamine-B and fractional order in dipeptides . Additionally, the reaction of α, β-unsaturated esters with N,N-dibromobenzenesulfonamide and formic acid has been explored, resulting in the formation of bromo-formyloxyesters . These studies demonstrate the reactivity of benzenesulfonamide derivatives in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be inferred from their structural and vibrational spectroscopic properties. For instance, the vibrational analysis of nitrobenzenesulfonamide isomers was conducted using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in analytical chemistry or as pharmaceuticals.

Aplicaciones Científicas De Investigación

Oxidizing Titrant Applications

2-Bromo-N,N-dipropylbenzenesulfonamide and related compounds are used as oxidizing titrants in analytical chemistry. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a similar compound, is effective for direct titrations of various substances like ascorbic acid, glutathione, and sulfite. It offers advantages in terms of simplicity and rapid execution of titrations, with minimal errors (Gowda et al., 1983).

Synthetic Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of benzenesulfonamides, which include 2-bromo-N,N-dipropylbenzenesulfonamide, are of increasing interest. These compounds are synthesized and investigated for their potential applications in drug development. For instance, methylbenzenesulfonamide derivatives have been studied as antagonists in the prevention of human HIV-1 infection, highlighting their significance in the development of new therapeutic agents (Cheng De-ju, 2015).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGDQZNUMUPOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650051 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

CAS RN |

65000-11-5 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.